3-Mercaptooctyl-acetate-d5: A Technical Guide for Researchers
3-Mercaptooctyl-acetate-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Mercaptooctyl-acetate-d5, a deuterated stable isotope-labeled compound. Given the common application of such labeled molecules in pharmaceutical research, this document focuses on its presumed role as an internal standard in bioanalytical and pharmacokinetic studies. The guide details its chemical properties, outlines representative experimental protocols for its use, and illustrates a typical analytical workflow.
Core Concepts and Physicochemical Properties
3-Mercaptooctyl-acetate-d5 is a deuterated form of 3-Mercaptooctyl-acetate. In drug development and metabolic research, deuterated compounds are invaluable tools. The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, renders the molecule chemically similar to its non-deuterated counterpart but with a distinct molecular weight. This property allows for its use as an internal standard in mass spectrometry-based quantitative analysis, providing a high degree of accuracy and precision by correcting for variability during sample preparation and analysis.[1][2]
Table 1: Physicochemical Properties of 3-Mercaptooctyl-acetate and its Deuterated Analog
| Property | 3-Mercaptooctyl-acetate | 3-Mercaptooctyl-acetate-d5 | Reference |
| Molecular Formula | C10H20O2S | C10H15D5O2S | [3] |
| Molecular Weight | 204.33 g/mol | 209.36 g/mol | [3] |
| Appearance | Not specified | Typically exists as a solid at room temperature | [4] |
| IUPAC Name | 3-sulfanyloctyl acetate | Not specified | [3] |
| XLogP3-AA | 3.2 | Not specified | [3] |
| Hydrogen Bond Donor Count | 1 | Not specified | [3] |
| Hydrogen Bond Acceptor Count | 3 | Not specified | [3] |
| Rotatable Bond Count | 8 | Not specified | [3] |
| Exact Mass | 204.11840105 Da | Not specified | [3] |
| Monoisotopic Mass | 204.11840105 Da | Not specified | [3] |
Experimental Protocols
The primary application of a deuterated compound like 3-Mercaptooctyl-acetate-d5 is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to support pharmacokinetic studies.[5] Below is a representative, detailed protocol for the validation of a bioanalytical method using a deuterated internal standard.
Objective: To validate a bioanalytical method for the quantification of an analyte (e.g., 3-Mercaptooctyl-acetate) in a biological matrix (e.g., human plasma) using its deuterated analog (3-Mercaptooctyl-acetate-d5) as an internal standard.
Materials and Reagents:
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Analytically pure reference standards of the analyte and its deuterated analog.
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Blank biological matrix (e.g., human plasma with a suitable anticoagulant).
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HPLC-grade solvents (e.g., methanol, acetonitrile, water).
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Reagents for mobile phase modification (e.g., formic acid, ammonium (B1175870) acetate).
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Reagents for sample preparation (e.g., protein precipitation agents).
Instrumentation:
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A validated high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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A validated triple quadrupole mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI).
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Data acquisition and analysis software.
Methodology:
1. Preparation of Stock and Working Solutions:
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Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
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From the analyte stock solution, prepare a series of working solutions by serial dilution to be used for creating calibration standards and quality control (QC) samples.
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Prepare a working solution of the deuterated internal standard at a concentration that provides a consistent and appropriate response in the mass spectrometer.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike the blank biological matrix with the analyte working solutions to create a series of calibration standards at different concentrations.
-
Similarly, prepare QC samples at a minimum of three concentration levels (low, medium, and high).
3. Sample Preparation (Protein Precipitation Method):
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To a small aliquot (e.g., 100 µL) of the plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add a larger volume (e.g., 300 µL) of the deuterated internal standard working solution in a protein-precipitating organic solvent (e.g., acetonitrile).
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Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.
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Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
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Transfer the clear supernatant to a clean tube or a 96-well plate.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
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Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
4. LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.
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Chromatographically separate the analyte and the internal standard from endogenous matrix components using a suitable HPLC/UHPLC column and mobile phase gradient.
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Detect the analyte and the deuterated internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The MRM transitions will be specific for the precursor and product ions of the analyte and its deuterated analog.
5. Method Validation:
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Validate the bioanalytical method according to regulatory guidelines (e.g., FDA or EMA).[6] Key validation parameters include:
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Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1]
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Linearity and Range: The relationship between the concentration of the analyte and the instrumental response.
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Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
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Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.[7]
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Recovery: The efficiency of the extraction process.
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Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
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Mandatory Visualizations
The following diagrams illustrate the logical workflow of a typical pharmacokinetic study and the role of a deuterated internal standard in the analytical process.
Caption: Experimental workflow for a pharmacokinetic study.
Caption: Role of a deuterated internal standard in bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Mercaptooctyl-acetate | C10H20O2S | CID 6430880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Mercaptooctyl-acetate-d5 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
